4-Acetyl-2-(3,4-dimethylphenoxy) pyridine
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)pyridin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-14(8-11(10)2)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRZWGEQRNQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Potential
4-Acetyl-2-(3,4-dimethylphenoxy) pyridine has been identified as a lead compound in the development of anti-inflammatory and anti-cancer drugs. The compound's structure facilitates interactions with biological targets involved in inflammatory pathways and cancer progression. Preliminary studies using molecular docking techniques suggest that this compound can effectively inhibit various enzymes and receptors linked to these diseases .
Case Studies
Several studies have documented the efficacy of this compound:
- A study demonstrated that derivatives of pyridine compounds with similar structures showed significant inhibitory activity against cancer cell lines .
- Another research highlighted the potential of pyridine derivatives in inhibiting vascular endothelial growth factor receptors (VEGFR), crucial for tumor proliferation control .
Pesticide Development
The compound is also explored for its utility in agrochemicals, particularly in pesticide formulation. Its structural characteristics allow it to act effectively against various pests while being less harmful to beneficial organisms.
Herbicidal Properties
Research indicates that compounds with similar phenoxy moieties exhibit herbicidal activity, suggesting that this compound could be developed into effective herbicides .
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups:
- The acetyl group can undergo hydrolysis.
- The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Synthetic Pathways
Various synthetic methods have been developed for producing this compound, each offering different yields and conditions suited for specific applications:
- Common methods include nucleophilic substitutions and electrophilic aromatic substitutions tailored to enhance yield and purity.
Comparative Data Table
Mechanism of Action
4-Acetyl-2-(3,4-dimethylphenoxy) pyridine can be compared with other similar compounds, such as 2-(3,4-dimethylphenoxy) pyridine and 4-acetylpyridine. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of acetyl and phenoxy groups, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine with structurally related pyridine derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Position and Reactivity: The position of methyl groups on the phenoxy ring (e.g., 3,4- vs. 2,5- or 2,6-dimethyl) significantly alters steric and electronic properties.
- Functional Group Impact: The acetyl group enhances electrophilicity at the pyridine’s C4 position, facilitating nucleophilic additions. In contrast, amino or hydroxymethyl groups (e.g., in 3,4-dimethoxy-2-hydroxymethylpyridine) increase hydrogen-bonding capacity, favoring biological interactions .
Biological Activity
4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The compound features a pyridine ring substituted with an acetyl group and a 3,4-dimethylphenoxy moiety, which influences its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in hematologic malignancies.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes linked to disease pathways.
The mechanism through which this compound exerts its effects is not fully elucidated but is thought to involve interactions with molecular targets such as enzymes and receptors. The acetyl group may facilitate binding to active sites, while the phenoxy moiety could enhance lipophilicity and membrane permeability.
Antimicrobial Activity
A study conducted on various derivatives of pyridine compounds found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data underscores the potential of this compound as a lead structure for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A (e.g., 3-Acetylpyridine) | Lacks phenoxy group | Moderate antimicrobial activity |
| Compound B (e.g., Dimethylpyridine) | No acetyl substitution | Minimal anticancer properties |
| 4-Acetyl-2-(3,4-dimethylphenoxy) | Contains both acetyl and phenoxy | High antimicrobial & anticancer activity |
This table illustrates how the structural features of this compound contribute to its enhanced biological activities compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, and what purification methods ensure high yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3,4-dimethylphenol with a halogenated pyridine derivative under alkaline conditions (e.g., NaOH in dichloromethane) facilitates ether bond formation. Acetylation of the pyridine ring can be achieved using acetic anhydride in the presence of a catalyst. Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm structural integrity, with characteristic peaks for acetyl (δ ~2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm).
- FT-IR: Stretching vibrations for C=O (~1680 cm) and aryl-O-aryl (~1250 cm) validate functional groups.
- GC-MS/EI: Determines molecular ion ([M]) and fragmentation patterns.
- HPLC-PDA: Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of pyridine vapors.
- Storage: Keep in airtight containers under inert atmosphere (N) at 2–8°C.
- Spill Management: Neutralize with activated charcoal and dispose as hazardous waste (refer to safety codes H300-H313 for toxicity) .
Advanced Research Questions
Q. How does the thermal decomposition mechanism of this compound compare to structurally related pyridine derivatives?
Methodological Answer: Thermogravimetric analysis (TGA) under N reveals decomposition stages:
Pyridine Loss (150–250°C): Governed by particle size and gate-opening structural transitions (activation energy ~120–150 kJ/mol via Vyazovkin isoconversional method).
Acetyl Group Degradation (250–400°C): Exothermic peaks in DSC correlate with oxidative decomposition.
Comparatively, nitroprusside analogs (e.g., FePyNP) show lower due to ligand-metal interactions, highlighting the role of substituents in thermal stability .
Q. What methodologies are recommended for analyzing spin crossover (SCO) behavior in pyridine-based coordination polymers incorporating this compound?
Methodological Answer:
- SQUID Magnetometry: Measures magnetic susceptibility shifts (e.g., high-spin Fe to low-spin transitions).
- DSC: Detects enthalpy changes () during SCO.
- Mössbauer Spectroscopy: Resolves oxidation states and spin configurations.
For SCO-active complexes, particle size <100 nm enhances sensitivity to external stimuli (temperature/pressure) due to reduced lattice strain .
Q. How can researchers resolve contradictions between thermogravimetric and calorimetric data when studying decomposition kinetics?
Methodological Answer:
- Cross-Validation: Use TGA for mass loss profiles and DSC for enthalpy changes.
- Kinetic Modeling: Apply the Vyazovkin isoconversional method to compute as a function of conversion (). Discrepancies often arise from competing solid-state reactions (e.g., sublimation vs. oxidative decomposition), requiring multi-technique analysis (e.g., coupling TGA with FT-IR gas analysis) .
Q. What computational approaches are suitable for modeling the electronic structure and hydrogen bonding potential of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to assess hydrogen bonding with biomolecular targets.
- Docking Studies: Evaluate binding affinity with proteins (e.g., cytochrome P450) using AutoDock Vina, leveraging pyridine’s hydrogen bond acceptor capacity .
Q. How can the gate-opening phase transition in related coordination polymers inform sensor applications of this compound?
Methodological Answer: Gate-opening transitions in analogs like FePyTCN enable selective guest molecule adsorption (e.g., CO, HO) via interlaminar diffusion. To replicate this:
- Thin-Film Fabrication: Use Langmuir-Blodgett techniques to create 2D layers.
- Particle Size Control: Ball milling reduces crystallite size to <50 nm, enhancing surface area and response kinetics.
- In Situ Raman Spectroscopy: Monitors structural changes during guest inclusion for real-time sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
